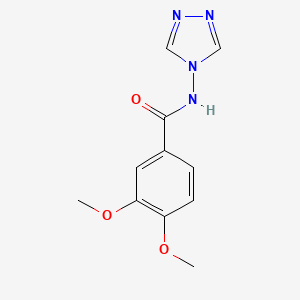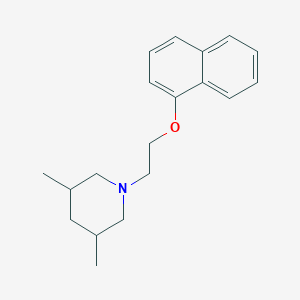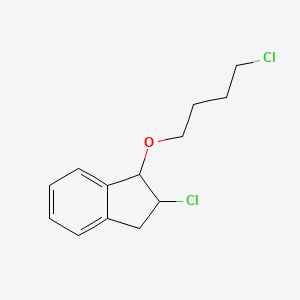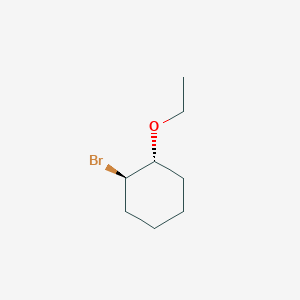
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(di-o-tolylphosphine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(di-o-tolylphosphine) is a chemical compound known for its unique structure and properties. It is commonly used in research and industrial applications, particularly as a ligand in catalysis. The compound has a molecular formula of C₄₃H₄₀OP₂ and a molecular weight of 634.73 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(di-o-tolylphosphine) typically involves the reaction of 9,9-dimethylxanthene with di-o-tolylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and dichloromethane .
Industrial Production Methods
In industrial settings, the production of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(di-o-tolylphosphine) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(di-o-tolylphosphine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products are often used in further chemical synthesis and research applications .
Wissenschaftliche Forschungsanwendungen
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(di-o-tolylphosphine) has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in various catalytic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(di-o-tolylphosphine) involves its ability to coordinate with metal centers in catalytic reactions. The compound acts as a ligand, forming stable complexes with transition metals. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(di-o-tolylphosphine) include:
Triphenylphosphine: A widely used ligand in catalysis.
Tris(2,4-di-tert-butylphenyl)phosphite: Another phosphine ligand with bulky substituents.
Bis(diphenylphosphino)methane: A bidentate ligand used in various catalytic reactions.
Uniqueness
What sets (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(di-o-tolylphosphine) apart from these similar compounds is its unique xanthene backbone, which provides additional steric and electronic properties. This uniqueness allows it to form more stable and selective complexes with metal centers, making it highly effective in specific catalytic applications .
Eigenschaften
CAS-Nummer |
205497-65-0 |
|---|---|
Molekularformel |
C43H40OP2 |
Molekulargewicht |
634.7 g/mol |
IUPAC-Name |
[5-bis(2-methylphenyl)phosphanyl-9,9-dimethylxanthen-4-yl]-bis(2-methylphenyl)phosphane |
InChI |
InChI=1S/C43H40OP2/c1-29-17-7-11-23-35(29)45(36-24-12-8-18-30(36)2)39-27-15-21-33-41(39)44-42-34(43(33,5)6)22-16-28-40(42)46(37-25-13-9-19-31(37)3)38-26-14-10-20-32(38)4/h7-28H,1-6H3 |
InChI-Schlüssel |
LRBMIJWNZORINX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC4=C3OC5=C(C4(C)C)C=CC=C5P(C6=CC=CC=C6C)C7=CC=CC=C7C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-6-methoxy-1H-benzo[d]imidazole](/img/structure/B14143173.png)
![5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14143177.png)


![2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14143192.png)


![N-[3-(morpholin-4-yl)propyl]-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14143203.png)
![2-{2-[2-(Ethylsulfanyl)ethoxy]-4-methoxyphenyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14143207.png)
![Ethyl n-[3,5-di(trifluoromethyl)phenyl]carbamate](/img/structure/B14143211.png)



